2-[4-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE
Overview
Description
2-[4-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of fluorophenyl, hexahydroquinolin, and cyclohepta[b]thiophene moieties
Preparation Methods
The synthesis of 2-[4-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE typically involves multi-step reactions. One common approach is the Gewald method, which is used to prepare the 2-aminothiophene nucleus. This method involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur and a base . The resulting 2-aminothiophene can then be further functionalized to introduce the fluorophenyl and hexahydroquinolin moieties.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the hexahydroquinolin moiety can be reduced to alcohols.
Scientific Research Applications
2-[4-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: It may be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hexahydroquinolin moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other fluorophenyl-substituted thiophenes and hexahydroquinolin derivatives. Compared to these compounds, 2-[4-(4-FLUOROPHENYL)-7,7-DIMETHYL-2,5-DIOXO-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL]-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds include:
- 2-aminothiophene derivatives
- Fluorophenyl-substituted quinolines
- Cyclohepta[b]thiophene analogs
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydroquinolin-1-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN2O2S/c1-27(2)13-21-25(22(31)14-27)19(16-8-10-17(28)11-9-16)12-24(32)30(21)26-20(15-29)18-6-4-3-5-7-23(18)33-26/h8-11,19H,3-7,12-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBDVIIWVCGETH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C4=C(S3)CCCCC4)C#N)C5=CC=C(C=C5)F)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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